molecular formula C6H8O6 B605621 l-ascorbic acid CAS No. 50-81-7

l-ascorbic acid

Cat. No.: B605621
CAS No.: 50-81-7
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Mechanism of Action

Target of Action

Ascorbic acid, also known as Vitamin C, is a water-soluble essential vitamin . It primarily targets reactive oxygen and nitrogen species, which are associated with lipid peroxidation, damage of DNA, and proteins . It also plays a pivotal role in maintaining the intracellular redox balance .

Mode of Action

Ascorbic acid functions as a reducing agent and coenzyme in several metabolic pathways . It readily scavenges reactive oxygen and nitrogen species . As an antioxidant, it contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . It reacts with compounds like histamine and peroxides to reduce inflammatory responses .

Biochemical Pathways

Ascorbic acid plays a role as a redox cofactor and catalyst in a biological system . It is involved in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism . In plants, ascorbic acid plays a pivotal role in maintaining the intracellular redox balance throughout all the stages of plant growth and development, fruit ripening, and abiotic stress responses .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of ascorbic acid in humans is highly complex . Regulated primarily by a family of saturable sodium-dependent vitamin C transporters (SVCTs), the absorption and elimination are highly dose-dependent . At physiological to pharmacological doses, ascorbic acid pharmacokinetics change from zero to first order .

Result of Action

The molecular and cellular effects of ascorbic acid’s action are diverse. As an antioxidant, it helps protect cells against the effects of free radicals . It also inhibits lipid peroxidation by maintaining normal levels of tocopherol (vitamin E)—the main lipid-soluble antioxidant . Furthermore, it has been associated with the reduction of cancer incidences .

Action Environment

The effect of ascorbic acid on the local body environment highly depends on its local concentration . At low concentrations, it can cause the reduction of reactive oxygen and facilitate activities of enzymes, while at high concentrations, it generates free radicals by reducing ferric ions . Environmental factors, such as diet and lifestyle, can influence the homeostasis of ascorbic acid .

Biochemical Analysis

Biochemical Properties

Ascorbic acid possesses antioxidant properties and readily scavenges reactive oxygen and nitrogen species which are associated with lipid peroxidation, damage of DNA, and proteins . It contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . It reacts with compounds like histamine and peroxides to reduce inflammatory responses . Ascorbic acid plays a role as a redox cofactor and catalyst in a biological system such as in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .

Cellular Effects

The effect of ascorbic acid on the local body environment highly depends on its local concentration; at low concentrations it can cause the reduction of reactive oxygen and facilitate activities of enzymes, while at high concentrations it generates free radicals by reducing ferric ions . Ascorbic acid serving as an electron donor assists the iron-containing proteins and the iron transfer between various aqueous compartments .

Molecular Mechanism

The mechanism of action of ascorbic acid as an antioxidant is focused on the donation of a hydrogen atom to lipid radicals, removal of molecular oxygen, and quenching of singlet oxygen . Regeneration of α-tocopherol from the tecopheroxyl radical species and aqueous radical scavenging is also the antioxidant mechanism of ascorbic acid .

Temporal Effects in Laboratory Settings

Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . Biochemically, it serves as a cofactor for a large family of dioxygenases which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .

Dosage Effects in Animal Models

Large doses of ascorbic acid may cause gastrointestinal discomfort, headache, trouble sleeping, and flushing of the skin . The United States Institute of Medicine recommends against consuming large amounts .

Metabolic Pathways

Ascorbic acid metabolic pathways are mainly divided into biosynthetic, degradation, and cyclic regeneration pathways . It is recognized that there are 4 major biosynthetic pathways: L-galactose, D-galacturonic acid, inositol, and L-gulose .

Transport and Distribution

The majority of intestinal uptake, tissue distribution, and renal reuptake is handled by the sodium-dependent vitamin C transporter (SVCT) family of proteins that cotransports sodium ions and ascorbate across membranes with the ability to generate considerable concentration gradients .

Subcellular Localization

Ascorbic acid is present in millimolar concentrations in most tissues and in all cellular compartments including cell walls of both dicots and grasses . Ascorbic acid is also localized in the pigmented epithelium and nonpigmented epithelium of the ciliary epithelium .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ascorbic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of D-glucose to D-sorbitol, followed by fermentation with Acetobacter suboxydans to produce L-sorbose. This is then oxidized to 2-keto-L-gulonic acid, which is subsequently converted to ascorbic acid through lactonization .

Industrial Production Methods: Industrial production of ascorbic acid often employs the Reichstein process, which involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Ascorbic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ascorbic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ascorbic acid is often compared with other similar compounds, such as:

Uniqueness: Ascorbic acid is unique due to its potent antioxidant properties and its essential role in collagen synthesis and immune function. Unlike some of its derivatives, ascorbic acid is the pure, uncharged form of vitamin C .

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
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InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
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InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
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Molecular Formula

C6H8O6, HC6H7O6
Record name L-ASCORBIC ACID
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Related CAS

134-03-2 (monosodium salt)
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DSSTOX Substance ID

DTXSID5020106, DTXSID50986567
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Molecular Weight

176.12 g/mol
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Physical Description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33
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Density

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³
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Mechanism of Action

In humans, an exogenous source of ascorbic acid is required for collagen formation and tissue repair by acting as a cofactor in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins. Ascorbic acid is reversibly oxidized to dehydroascorbic acid in the body. These two forms of the vitamin are believed to be important in oxidation-reduction reactions. The vitamin is involved in tyrosine metabolism, conversion of folic acid to folinic acid, carbohydrate metabolism, synthesis of lipids and proteins, iron metabolism, resistance to infections, and cellular respiration., Ascorbic Acid reducing potential and conversion to AFR (ascorbate free radical) are key to its biological activity, including its free radical scavenging and its relationship to the oxidation of transition metals such as iron and copper at enzyme active sites and in food., Vitamin C is known to be an electron donor for eight human enzymes. Three participate in collagen hydroxylation; two in carnitine biosynthesis; and three in hormone and amino acid biosynthesis. The three enzymes that participate in hormone and amino acid biosynthesis are dopamine-beta-hydroxylase, necessary for the biosynthesis of the catecholamines norepinephrine and epinephrine; peptidyl-glycine monooxygenase, necessary for amidation of peptide hormones; and 4-hydroxyphenylpyruvatedioxygenase, involved in tyrosine metabolism. Ascorbate's action with these enzymes involves either monooxygenase or dioxygenase activities., As a cofactor for hydroxylase and oxygenase metalloenzymes, ascorbic acid is believed to work by reducing the active metal site, resulting in reactivation of the metal-enzyme complex, or by acting as a co-substrate involved in the reduction of molecular oxygen. The best known of these reactions is the posttranslational hydroxylation of peptide-bound proline and lysine residues during formation of mature collagen. In these reactions, ascorbate is believed to reactivate the enzymes by reducing the metal sites of prolyl (iron) and lysyl (copper) hydroxylases., Evidence also suggests that ascorbate plays a role in or influences collagen gene expression, cellular procollagen secretion, and the biosynthesis of other connective tissue components besides collagen, including elastin, fibronectin, proteoglycans, bone matrix, and elastin-associated fibrillin. The primary physical symptoms of ascorbic acid's clinical deficiency disease, scurvy, which involves deterioration of elastic tissue, illustrate the important role of ascorbate in connective tissue synthesis., For more Mechanism of Action (Complete) data for L-Ascorbic Acid (11 total), please visit the HSDB record page.
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Impurities

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg
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Color/Form

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light

CAS No.

50-81-7, 6730-29-6, 53262-66-1
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Melting Point

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C
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Record name Ascorbic acid
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Record name ASCORBIC ACID, L-ASCORBIC ACID
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Synthesis routes and methods I

Procedure details

Hydrated hafnium-ammonium-ascorbate was prepared as follows: 1.6 grams of hafnium-tetrachloride and 1.86 grams of crystalline ascorbic acid were dissolved in 5 ml of water, and the pH was adjusted to 6.5 with ammonium hydroxide. Two ml portions of the resulting solution were administered orally to rats and radiographs were obtained comparable to those seen with preparations described in the previous examples. Soluble complexes of ascorbic acid and hafnium possessing similar properties were obtained using molar ratios of ascorbic acid to hafnium of from 1:1 to 4:1.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

6-O-(2-keto-L-gulonoyl)-L-ascorbate substantially free from 2-keto-L-gulonic acid, 1.2 g (3.4 mmol), was dissolved in 50 ml of water, to which a solution of 1.8 g (8.5 mmol) of sodium carbonate in 5 ml of water was added and stirred at 40° C. for about 2 hours. Quantitative analysis of the reaction mixture according to the method described in Reference Example 1 showed that 1.10 g (yield: 91.9%) of L-ascorbic acid was present with 0.05 g of 2-keto-L-gulonic acid.
[Compound]
Name
6-O-(2-keto-L-gulonoyl)-L-ascorbate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
91.9%

Synthesis routes and methods III

Procedure details

6-O-(2-keto-L-gulonoyl)-L-ascorbate substantially free from 2-keto-L-gulonic acid, 1.2 g (3.4 mmol), was dissolved in 50 ml of water, to which 1.4 g (17 mmol) of sodium hydrogencarbonate was added and stirred at 40° C. for about 1.5 hours. High performance liquid chromatography analysis of the reaction mixture showed that 1.14 g (yield: 95.2%) of L-ascorbic acid was present with 0.07 g of 2-keto-L-gulonic acid but the starting substance 6-O-(2-keto-L-gulonoyl)-L-ascorbate was not found. Condition of high performance liquid chromatography:
[Compound]
Name
6-O-(2-keto-L-gulonoyl)-L-ascorbate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95.2%

Synthesis routes and methods IV

Procedure details

The relationship between the amount of ascorbic acid and the phenol yield was examined. Specifically, the pressure of the oxygen atmosphere was set at 4 atm (about 0.4 MPa), and the amount of ascorbic acid was changed within a range of 0 to 3 mmol. FIG. 1 shows the results. As apparent from FIG. 1, phenol was obtained at a high yield of 8% or more where the amount of ascorbic acid was at least 1 mmol.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

0.5 to 10%, caffeine benzoate: 0.1 to 5%, phytic acid: 0.1 to 5%, mucic acid: 0.1 to 5%, hydrolysates of vegetable proteins: 0.1 to 10%, polyglucan: 0.1 to 5%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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